molecular formula C12H17ClN2O2S B4637661 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea

Cat. No.: B4637661
M. Wt: 288.79 g/mol
InChI Key: NTCVGKZRDMZMOO-UHFFFAOYSA-N
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Description

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and an ethyl group, as well as a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form 1-(5-chlorothiophen-2-yl)ethylamine. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide (NaOH), are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorothiophen-2-yl)ethylamine: A precursor in the synthesis of the target compound.

    Tetrahydrofuran-2-carboxylic acid: Another precursor used in the synthesis.

    1-(5-Chlorothiophen-2-yl)ethanol: A related compound with similar structural features.

Uniqueness

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)urea is unique due to its combination of a thiophene ring with a chlorine atom and an ethyl group, as well as a tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-8(10-4-5-11(13)18-10)15-12(16)14-7-9-3-2-6-17-9/h4-5,8-9H,2-3,6-7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCVGKZRDMZMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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